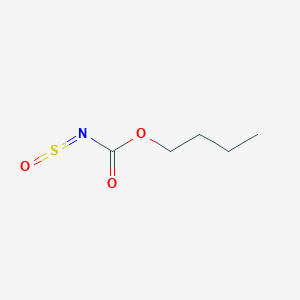
Butyl (oxo-lambda~4~-sulfanylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is an organosulfur compound with a unique structure that includes a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of butylamine with a suitable sulfur-containing reagent. One common method is the oxidative coupling of butylamine with sulfur dioxide or a sulfur-containing oxidant under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyl (oxo-lambda~4~-sulfanylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
Butyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which butyl (oxo-lambda~4~-sulfanylidene)carbamate exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various biological pathways and processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Butyl (oxo-lambda~4~-sulfanylidene)methylamine
- tert-Butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate
Uniqueness
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific combination of a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
67868-27-3 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
butyl N-sulfinylcarbamate |
InChI |
InChI=1S/C5H9NO3S/c1-2-3-4-9-5(7)6-10-8/h2-4H2,1H3 |
InChI Key |
XFHKJQBUPRYKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

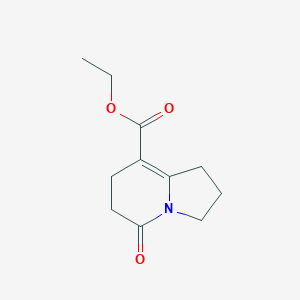

stannane](/img/structure/B14472292.png)
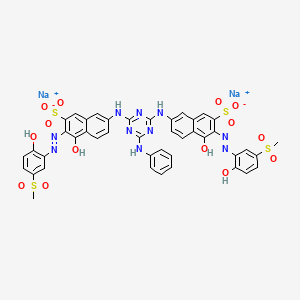
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
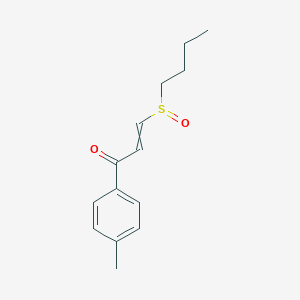

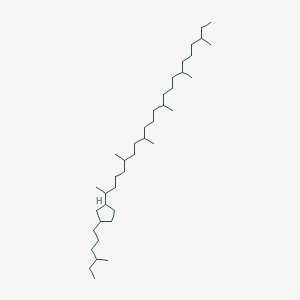

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

